molecular formula C30H40N4O2S B299827 2-({4-allyl-5-[4-(decyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide

2-({4-allyl-5-[4-(decyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide

Cat. No. B299827
M. Wt: 520.7 g/mol
InChI Key: GPEAWVFZUHCECR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-allyl-5-[4-(decyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-({4-allyl-5-[4-(decyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide involves the inhibition of fungal and bacterial cell wall synthesis by targeting the enzymes responsible for the synthesis of cell wall components such as chitin and peptidoglycan.
Biochemical and Physiological Effects:
2-({4-allyl-5-[4-(decyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide has been found to exhibit low toxicity towards mammalian cells, making it a potential candidate for the development of new antimicrobial agents. It has also been found to exhibit good solubility in various solvents, making it a suitable compound for use in various biochemical and physiological studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-({4-allyl-5-[4-(decyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide in lab experiments is its potent antifungal and antibacterial activities, which make it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using this compound in lab experiments is its relatively low yield during synthesis, which can limit its availability for use in large-scale studies.

Future Directions

There are several future directions for the study of 2-({4-allyl-5-[4-(decyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide. One potential direction is the development of new antimicrobial agents based on this compound, which could potentially be used to treat a wide range of fungal and bacterial infections. Another potential direction is the study of the compound's potential applications in other fields such as materials science and catalysis. Finally, further studies are needed to fully understand the compound's mechanism of action and its potential impact on human health and the environment.
In conclusion, 2-({4-allyl-5-[4-(decyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a promising chemical compound that has potential applications in various fields. Its potent antifungal and antibacterial activities, low toxicity towards mammalian cells, and good solubility make it a potential candidate for the development of new antimicrobial agents. However, further studies are needed to fully understand its mechanism of action and its potential impact on human health and the environment.

Synthesis Methods

The synthesis method of 2-({4-allyl-5-[4-(decyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide involves the reaction of 4-allyl-5-(4-(decyloxy)phenyl)-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(2-methylphenyl)acetamide in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound with a yield of approximately 70%.

Scientific Research Applications

2-({4-allyl-5-[4-(decyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent antifungal and antibacterial activities, making it a potential candidate for the development of new antimicrobial agents.

properties

Product Name

2-({4-allyl-5-[4-(decyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide

Molecular Formula

C30H40N4O2S

Molecular Weight

520.7 g/mol

IUPAC Name

2-[[5-(4-decoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C30H40N4O2S/c1-4-6-7-8-9-10-11-14-22-36-26-19-17-25(18-20-26)29-32-33-30(34(29)21-5-2)37-23-28(35)31-27-16-13-12-15-24(27)3/h5,12-13,15-20H,2,4,6-11,14,21-23H2,1,3H3,(H,31,35)

InChI Key

GPEAWVFZUHCECR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=CC=CC=C3C

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=CC=CC=C3C

Origin of Product

United States

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